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Compound of Interest

Compound Name: H-D-Glu-OBzI

Cat. No.: B555602

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for H-D-
Glu-0OBzl (D-glutamic acid a-benzyl ester). Due to the limited availability of published, collated
spectroscopic data for this specific compound, this document presents reference data from
closely related compounds, namely the y-benzyl ester isomer (H-D-Glu(OBzl)-OH) and the
dibenzyl ester of the L-enantiomer. These data serve as a valuable benchmark for researchers
working with D-glutamic acid derivatives. Detailed experimental protocols for acquiring NMR,
IR, and Mass Spectrometry data are also provided to enable researchers to generate precise
data for their specific samples.

Spectroscopic Data Summary

The following tables summarize key spectroscopic data points for compounds structurally
related to H-D-Glu-OBzl. This information is crucial for the identification and characterization of
glutamic acid benzyl esters.

Table 1: Nuclear Magnetic Resonance (NMR) Data

1H NMR Data for (S)-Dibenzyl glutamate p-toluenesulfonate in CDCIs[1]

© 2025 BenchChem. All rights reserved. 1/11 Tech Support


https://www.benchchem.com/product/b555602?utm_src=pdf-interest
https://www.benchchem.com/product/b555602?utm_src=pdf-body
https://www.benchchem.com/product/b555602?utm_src=pdf-body
https://www.benchchem.com/product/b555602?utm_src=pdf-body
https://pubs.acs.org/doi/10.1021/acs.oprd.5b00134
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b555602?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENCHE

Foundational & Exploratory
Check Availability & Pricing

Chemical Shift (8)

Coupling Constant

Multiplicit Assignment

ppm pRETY (J) Hz g
2.18 m B-CH:2
2.23 S CHs (tosylate)
2.34-2.58 m y-CH:z
4.13 t 6.3 a-CH
4.89-5.07 m Benzyl CH:z (ester)

Aromatic CH
6.96 d 8.0

(tosylate)
7.19-7.28 m Aromatic CH (benzyl)

Aromatic CH
7.72 d 8.0

(tosylate)
8.37 bs NHs*+

13C NMR Data for (S)-Dibenzyl glutamate p-toluenesulfonate in CDCI3[1]
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Chemical Shift (8) ppm Assignment

21.5 CHs (tosylate)

25.4 B-CH:

29.6 y-CH2

52.6 a-CH

66.6 Benzyl CH2 (y-ester)
68.2 Benzyl CHz (a-ester)
126.3-129.1 Aromatic CH

134.9, 135.9 Aromatic C (ipso, benzyl)
140.5, 141.5 Aromatic C (ipso, tosylate)
169.1 C=0 (0-ester)

172.2 C=0 (y-ester)

Note: The chemical shifts for H-D-Glu-OBzl are expected to be similar, with the primary
difference being the absence of the signals corresponding to the second benzyl group and the
tosylate counter-ion, and the presence of a signal for a free carboxylic acid.

Table 2: Infrared (IR) Spectroscopy Data

Characteristic IR Absorption Bands for Glutamic Acid Derivatives
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Functional Group

Wavenumber (cm~12) Intensity .

Assignment
~3400-2500 Broad O-H stretch (carboxylic acid)
~3000-2800 Medium C-H stretch (aliphatic)
~1735 Strong C=0 stretch (ester)
~1710 Strong C=0 stretch (carboxylic acid)

) N-H bend (amine), C=C stretch

~1600-1450 Medium-Strong )

(aromatic)

C-O stretch (ester and
~1200-1000 Strong

carboxylic acid)

Reference data for L-glutamic acid 5-methyl ester N-carboxyanhydride shows characteristic
carbonyl stretches at 1860, 1790, and 1710 cm~1.[2]

Table 3: Mass Spectrometry (MS) Data

Expected Mass Spectrometry Data for H-D-Glu-OBzl (C12H15NOa)

lonization Mode Calculated m/z Observed m/z lon Type
ESI+ 238.1023 [Value] [M+H]*
ESI+ 260.0842 [Value] [M+Na]*
ESI- 236.0877 [Value] [M-H]~

The exact mass of H-D-Glu-OBzl is 237.1001 g/mol .[3]

Experimental Protocols

Detailed methodologies for the spectroscopic analysis of H-D-Glu-OBzl are provided below.
These protocols are generalized and may require optimization based on the specific
instrumentation and sample purity.
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Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain *H and 3C NMR spectra for structural elucidation.

Materials:

H-D-Glu-OBzl sample

Deuterated solvent (e.g., CDClz, DMSO-ds, D20)

NMR tubes (5 mm)

Pipettes and vials
Procedure:

o Sample Preparation: Dissolve 5-10 mg of the H-D-Glu-OBzl sample in approximately 0.6-0.7
mL of a suitable deuterated solvent in a clean, dry vial. The choice of solvent will depend on
the sample's solubility.

o Transfer to NMR Tube: Transfer the solution to an NMR tube.
¢ Instrument Setup:
o Insert the NMR tube into the spectrometer.
o Lock the spectrometer onto the deuterium signal of the solvent.
o Shim the magnetic field to achieve optimal homogeneity.
o Tune and match the probe for the desired nucleus (*H or 13C).
o Data Acquisition:

o H NMR: Acquire the spectrum using a standard pulse program. Typical parameters
include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of
scans to achieve a good signal-to-noise ratio.
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o 183C NMR: Acquire the spectrum using a proton-decoupled pulse program. A larger number
of scans and a longer relaxation delay (e.g., 2-5 seconds) are typically required compared
to 'H NMR.

o Data Processing: Process the raw data by applying Fourier transformation, phase correction,
and baseline correction. Integrate the signals in the *H spectrum and reference the chemical
shifts to the residual solvent peak or an internal standard (e.g., TMS).

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in H-D-Glu-OBzlI.
Method: KBr Pellet Technique[4][5]

Materials:

H-D-Glu-OBzl sample (solid)

FTIR-grade Potassium Bromide (KBr), dried

Agate mortar and pestle

Pellet press

IR spectrometer
Procedure:
e Sample Preparation:

o Grind a small amount (1-2 mg) of the H-D-Glu-OBzl sample into a fine powder using an
agate mortar and pestle.

o Add approximately 100-200 mg of dry KBr powder to the mortar.
o Thoroughly mix and grind the sample and KBr together to ensure a homogeneous mixture.

o Pellet Formation:
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o Transfer a portion of the mixture to a pellet die.

o Place the die in a hydraulic press and apply pressure (typically 8-10 tons) for a few
minutes to form a transparent or translucent pellet.

o Data Acquisition:
o Place the KBr pellet in the sample holder of the FTIR spectrometer.
o Acquire a background spectrum of the empty sample compartment.

o Acquire the sample spectrum. The instrument will automatically ratio the sample spectrum
against the background to generate the final absorbance or transmittance spectrum.

o Data Analysis: Identify the characteristic absorption bands and assign them to the
corresponding functional groups.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of H-D-Glu-OBzlI.
Method: Electrospray lonization (ESI) Mass Spectrometry[6][7]

Materials:

e H-D-Glu-OBzl sample

e High-purity solvent (e.g., methanol, acetonitrile, water with 0.1% formic acid)

o Mass spectrometer with an ESI source

Procedure:

e Sample Preparation:

o Prepare a dilute solution of the H-D-Glu-OBzl sample (e.g., 10-100 pg/mL) in a suitable
solvent. The solvent should be compatible with the ESI-MS system.

o Filter the solution if any particulate matter is present.
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e Instrument Setup:
o Calibrate the mass spectrometer using a standard calibration solution.

o Set the ESI source parameters, including the capillary voltage, nebulizing gas pressure,
and drying gas temperature and flow rate. These parameters should be optimized for the
analyte.

o Set the mass analyzer to scan over the expected m/z range.
o Data Acquisition:

o Introduce the sample solution into the ESI source via direct infusion using a syringe pump
or through a liquid chromatography (LC) system.

o Acquire the mass spectrum in both positive and negative ion modes to observe [M+H]*
and [M-H]~ ions, respectively.

o Data Analysis:

o Determine the m/z value of the molecular ion and compare it to the calculated exact mass
of H-D-Glu-OBzl.

o Analyze the fragmentation pattern (if any) to obtain further structural information.

Visualized Workflows

The following diagrams illustrate the logical flow of the experimental protocols described above.
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Caption: General workflow for the spectroscopic analysis of H-D-Glu-OBzl.
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Caption: Logical pathway for integrating spectroscopic data for characterization.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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